

# Application Notes and Protocols: RL-603 (PSB-603) in Combination with Chemotherapy

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## Compound of Interest

Compound Name: RL-603

Cat. No.: B129193

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A Note on Nomenclature: The compound "**RL-603**" was not definitively identified in the current literature. Based on the context of combination chemotherapy, this document focuses on PSB-603, a potent A<sub>2b</sub> adenosine receptor (A<sub>2b</sub>-AR) antagonist that has been investigated for its synergistic effects with chemotherapy. It is presumed that "**RL-603**" may be a typographical error or an internal designation for PSB-603.

## Introduction

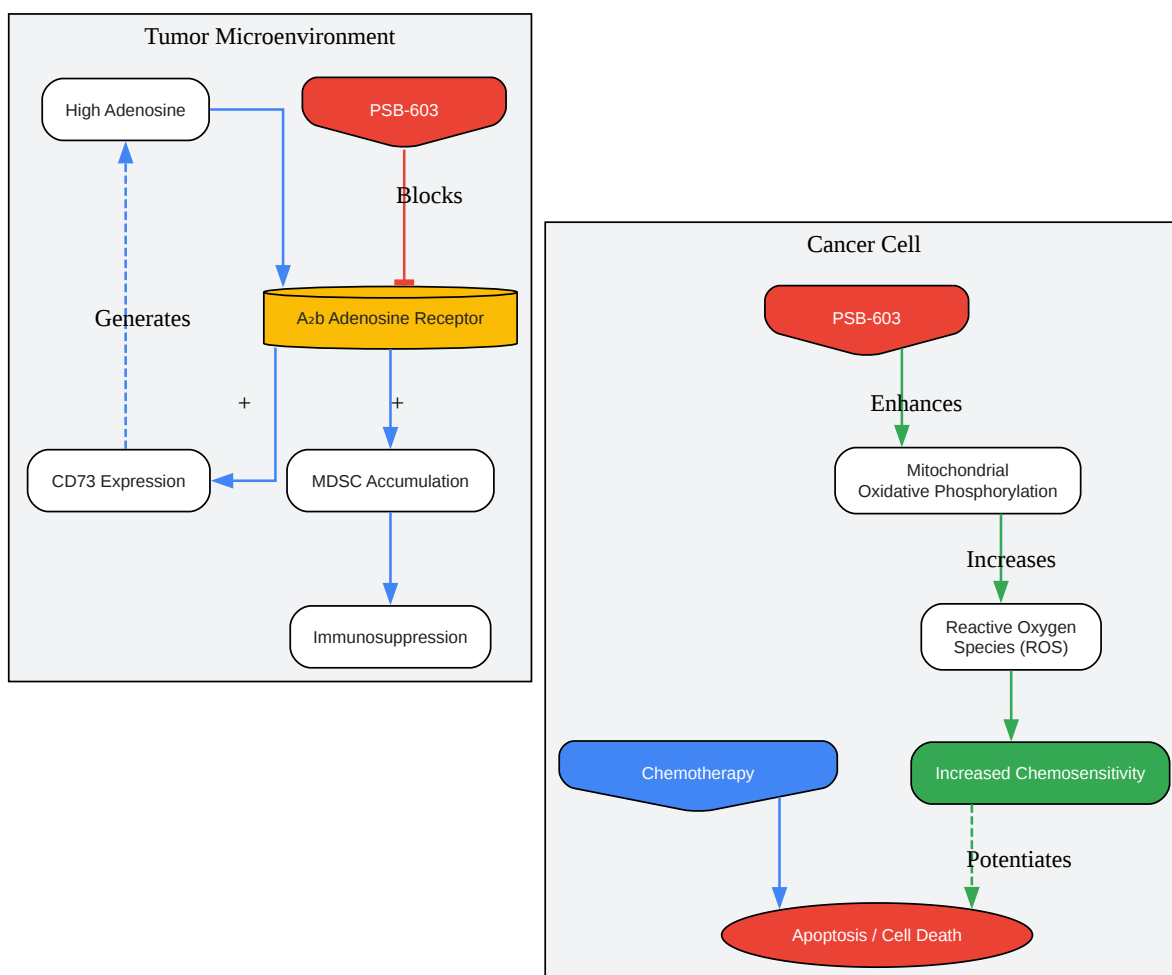
PSB-603 is a selective antagonist of the A<sub>2b</sub> adenosine receptor. In the tumor microenvironment, high levels of adenosine can promote tumor growth, angiogenesis, and immunosuppression. By blocking the A<sub>2b</sub>-AR, PSB-603 has been shown to alter the tumor microenvironment, enhance anti-tumor immunity, and, significantly, increase the sensitivity of cancer cells to conventional chemotherapy.<sup>[1][2][3][4]</sup> These application notes provide an overview of the mechanism of action of PSB-603 in combination with chemotherapy, quantitative data from preclinical studies, and detailed experimental protocols for researchers.

## Mechanism of Action

PSB-603 enhances the efficacy of chemotherapy through a multi-faceted mechanism. In colorectal cancer cells, PSB-603 has been shown to increase mitochondrial oxidative phosphorylation and the production of reactive oxygen species (ROS).<sup>[1]</sup> This alteration in cellular metabolism can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents. Furthermore, PSB-603 can modulate the tumor microenvironment by reducing the accumulation of myeloid-derived suppressor cells (MDSCs) and decreasing the

expression of CD73, an ectonucleotidase responsible for adenosine production. This leads to an enhanced anti-tumor immune response.

A proposed signaling pathway for the synergistic effect of PSB-603 with chemotherapy is outlined below.



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Proposed mechanism of PSB-603 in combination with chemotherapy.

## Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of PSB-603 in combination with other anti-cancer agents.

Table 1: In Vivo Efficacy of PSB-603 in Combination with Erlotinib in an EGFR-Mutant Lung Cancer Model

Treatment Group	Dosage	Mean Tumor Volume (mm³) at Day 50 (± SD)	Mean Tumor Volume (mm³) at Day 60 (± SD)
Erlotinib	25 mg/kg	105.51 (± 25.93)	132.15 (± 30.21)
Erlotinib + PSB-603	25 mg/kg + 10 mg/kg	38.22 (± 12.37)	Not Reported

Table 2: Effect of PSB-603 on Tumor Infiltrating Leukocytes (TILs) in a Lewis Lung Carcinoma Model

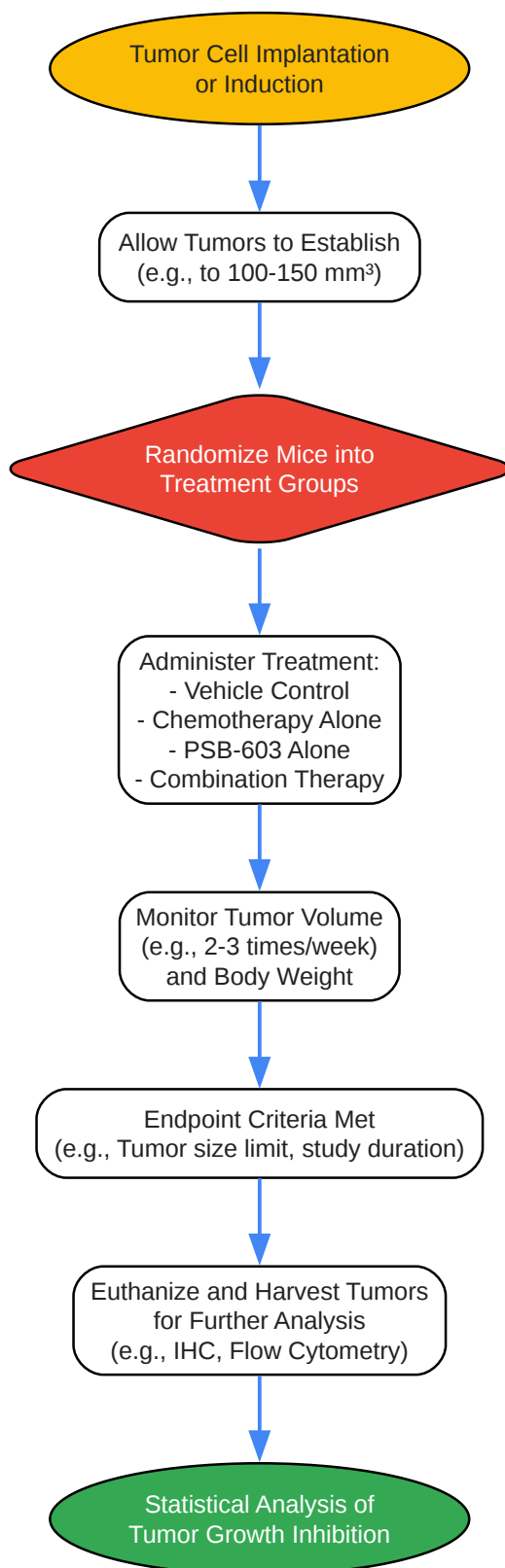
Treatment Group	Parameter	Mean Value (± SD)	P-value
Control	% CD45 <sup>+</sup> CD73 <sup>+</sup> TILs	17.80 (± 2.03)	\multirow{2}{0.005}
PSB-603	% CD45 <sup>+</sup> CD73 <sup>+</sup> TILs	7.84 (± 2.17)	
Control	% CD45 <sup>+</sup> CD73 <sup>+</sup> Cells	15.27 (± 1.37)	\multirow{2}{0.01}
PSB-603	% CD45 <sup>+</sup> CD73 <sup>+</sup> Cells	9.05 (± 1.38)	

## Experimental Protocols

Below are detailed protocols for key experiments involving PSB-603 in combination with chemotherapy, based on published literature.

### 1. In Vivo Xenograft/Transgenic Mouse Model Protocol

This protocol describes a general workflow for evaluating the efficacy of PSB-603 in combination with a chemotherapeutic agent in a mouse model of cancer.



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Workflow for in vivo efficacy studies of PSB-603 combination therapy.

#### Materials:

- PSB-603
- Chemotherapeutic agent (e.g., Erlotinib, Oxaliplatin)
- Appropriate vehicle for drug solubilization
- Tumor-bearing mice (e.g., transgenic or xenograft models)
- Calipers for tumor measurement
- Animal scales

#### Procedure:

- Tumor Induction/Implantation: Induce tumor formation in transgenic mice (e.g., using doxycycline for inducible models) or implant cancer cells subcutaneously into immunocompromised mice.
- Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).
- Randomization: Randomly assign mice to different treatment cohorts (e.g., Vehicle, Chemotherapy alone, PSB-603 alone, Combination).
- Drug Preparation and Administration:
  - Prepare PSB-603 and the chemotherapeutic agent in their respective vehicles.
  - Administer the drugs according to the planned schedule, dosage, and route (e.g., intraperitoneal injection, oral gavage). For example, in a lung cancer model, mice were treated with erlotinib (25 mg/kg) and PSB-603 (10 mg/kg) for 10 consecutive days.
- Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width<sup>2</sup>).

- Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Tissue Collection:
  - Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
  - Harvest tumors for subsequent analysis.

## 2. Flow Cytometry Analysis of Tumor Infiltrating Leukocytes

This protocol is for analyzing the immune cell populations within the tumor microenvironment following treatment.

### Materials:

- Freshly harvested tumors
- RPMI-1640 medium
- Collagenase D, Dispase, DNase I
- 70  $\mu$ m cell strainers
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD73)
- Flow cytometer

### Procedure:

- Tumor Dissociation:
  - Mince the harvested tumors into small pieces.

- Digest the tissue in a solution of Collagenase D, Dispase, and DNase I in RPMI-1640 at 37°C with agitation for 30-60 minutes.
- Single-Cell Suspension Preparation:
  - Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
  - Lyse red blood cells using a lysis buffer.
  - Wash the cells with FACS buffer.
- Antibody Staining:
  - Resuspend the cells in FACS buffer.
  - Incubate the cells with a cocktail of fluorescently conjugated antibodies against markers of interest (e.g., CD45, CD73) for 30 minutes on ice, protected from light.
- Data Acquisition:
  - Wash the cells to remove unbound antibodies.
  - Resuspend the cells in FACS buffer for analysis.
  - Acquire data on a flow cytometer.
- Data Analysis:
  - Gate on the cell populations of interest to quantify the percentage of different immune cell subsets.

### 3. Cell Viability and Synergy Assay

This protocol can be used to determine the synergistic effect of PSB-603 and a chemotherapeutic agent on cancer cell viability in vitro.

Materials:

- Cancer cell line of interest (e.g., colorectal cancer cells)

- Cell culture medium and supplements
- PSB-603
- Chemotherapeutic agent
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Treatment:
  - Prepare serial dilutions of PSB-603 and the chemotherapeutic agent, both alone and in combination at a constant ratio.
  - Treat the cells with the drug solutions and incubate for a specified period (e.g., 48-72 hours).
- Viability Assessment:
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to untreated controls.
  - Determine the IC<sub>50</sub> values for each drug alone and in combination.
  - Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Disclaimer: These application notes and protocols are intended for research purposes only and are based on a review of the available scientific literature. Researchers should optimize these protocols for their specific experimental systems and adhere to all relevant safety guidelines and institutional policies.

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